3-hydroxy-N-(2-methoxybenzyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide
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Overview
Description
7-HYDROXY-N-(2-METHOXYBENZYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE: is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a pyridoquinoline core fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-N-(2-METHOXYBENZYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the halocyclization of allyl-quinoline-3-carboxylic acid amides with molecular bromine in glacial acetic acid . This reaction forms a bromomethyl intermediate, which is then subjected to further reactions to introduce the hydroxy, methoxybenzyl, and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-N-(2-METHOXYBENZYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxybenzyl group.
Major Products Formed
Oxidation: Formation of quinoline derivatives with ketone or aldehyde functionalities.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7-HYDROXY-N-(2-METHOXYBENZYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-HYDROXY-N-(2-METHOXYBENZYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxybenzyl groups play crucial roles in binding to target proteins and enzymes, modulating their activity. The carboxamide group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 7-HYDROXY-5-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
- 6-HYDROXY-N-(2-METHOXYBENZYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE
Uniqueness
The uniqueness of 7-HYDROXY-N-(2-METHOXYBENZYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C21H20N2O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-27-16-10-3-2-6-14(16)12-22-20(25)17-19(24)15-9-4-7-13-8-5-11-23(18(13)15)21(17)26/h2-4,6-7,9-10,24H,5,8,11-12H2,1H3,(H,22,25) |
InChI Key |
IYDJAAFFLXSYIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O |
Origin of Product |
United States |
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